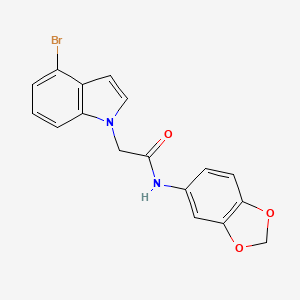

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide

Description

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative featuring a benzodioxolyl moiety linked via an acetamide bridge to a 4-bromo-substituted indole ring. The 4-bromoindole moiety introduces steric bulk and electronegativity, which may influence binding interactions in biological systems.

Properties

Molecular Formula |

C17H13BrN2O3 |

|---|---|

Molecular Weight |

373.2 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-bromoindol-1-yl)acetamide |

InChI |

InChI=1S/C17H13BrN2O3/c18-13-2-1-3-14-12(13)6-7-20(14)9-17(21)19-11-4-5-15-16(8-11)23-10-22-15/h1-8H,9-10H2,(H,19,21) |

InChI Key |

CBCYELHHDYOZKH-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=CC=C4Br |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzodioxole moiety and a brominated indole , contributing to its biological properties. The molecular formula is C18H15BrN2O3, with a molecular weight of approximately 386.2 g/mol. The presence of an acetamide functional group enhances its interaction with biological systems, particularly in neurotransmission and cellular signaling pathways.

Research indicates that this compound may mimic the structure of tryptophan , allowing it to bind to tryptophan-binding sites on proteins. This interaction is crucial for modulating serotonin levels and could have implications in treating conditions such as depression and anxiety disorders. Additionally, the compound's bromine substituent may enhance its binding affinity to certain receptors.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its structural components may allow it to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism.

Anticancer Potential

The compound has shown promise in cancer therapy, particularly through its interactions with protein kinases involved in cell proliferation and survival pathways. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including those from breast, prostate, and colorectal cancers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-[3-(acetylamino)phenyl]-2-(3-acetylindol-1-yl)acetamide | Acetylation at different positions | Variation in biological activity |

| N-[3-(acetylamino)phenyl]-2-(5-bromoindol-1-yl)acetamide | Bromine at position 5 | Altered receptor binding |

| N-[3-(acetylamino)phenyl]-2-(indol-1-yl)acetamide | No bromination | Baseline for comparison |

This table illustrates how variations in substitution can impact the biological activity and therapeutic potential of related compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Anticancer Activity : A study involving various tumor cell lines (e.g., Huh7, Caco2, MDA-MB 231) reported IC50 values indicating significant antiproliferative effects at micromolar concentrations. These findings suggest potential as a lead compound for further development in oncology .

- Serotonin Modulation : Research has highlighted the compound's ability to influence serotonin pathways, which may be beneficial in developing treatments for mood disorders. The binding affinity to serotonin receptors was assessed using competitive binding assays.

- Antimicrobial Efficacy : Preliminary antimicrobial assays indicated that the compound could inhibit the growth of several bacterial strains, suggesting a possible application in treating infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(1,3-benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide and related compounds:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-bromo substituent on the indole ring in the target compound contrasts with chlorine (10j), methoxy (Compound 40), or methyl groups (10j) in analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to lighter halogens .

Compound 40 achieved a moderate 45% yield via sulfonamide conjugation .

Crystallographic and Physicochemical Properties :

- Benzodioxol-containing analogs (e.g., ) exhibit hydrogen-bonding networks (N–H···O) that stabilize crystal lattices, which could influence solubility and melting points. The target compound’s melting point is unreported but may differ from analogs like 10j (192–194°C) or 10m (153–154°C) due to bromine’s steric effects .

Pharmacological Potential: While the target compound lacks direct activity data, structurally related indole-acetamides inhibit Bcl-2/Mcl-1 (apoptosis regulators) or interact with kinase domains . The benzothiazole derivatives () highlight how heterocycle swaps (indole → benzothiazole) can redirect bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.